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molecular formula C9H11BrO2 B8448213 1-Bromo-4-(methoxymethoxymethyl)benzene

1-Bromo-4-(methoxymethoxymethyl)benzene

Cat. No. B8448213
M. Wt: 231.09 g/mol
InChI Key: WDKSAYZGENQBDK-UHFFFAOYSA-N
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Patent
US07087579B2

Procedure details

To a solution of 4-bromobenzyl alcohol (2.8 g) and diisopropylethylamine (2.5 g) in dichloromethane (30 mL) was added chloromethyl methyl ether (1.3 g) at 0° C., and the mixture was stirred at room temperature for 14 hours. To the reaction mixture was water, and the mixture was extracted diethyl ether. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give 1-bromo-4-[(methoxymethyloxy)methyl]benzene (3.0 g).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[CH3:19][O:20][CH2:21]Cl.O>ClCCl>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][O:7][CH2:19][O:20][CH3:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
COCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)COCOC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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